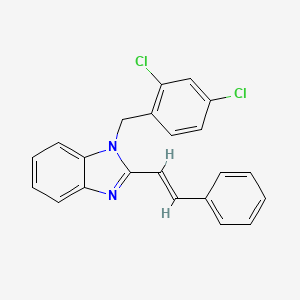

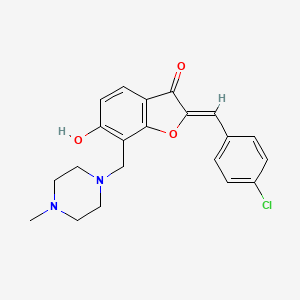

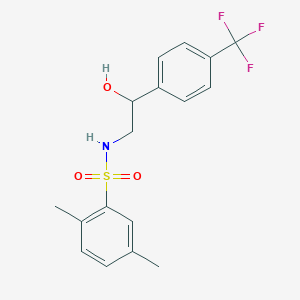

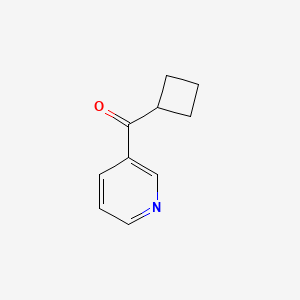

![molecular formula C16H16F2N6O2S B2959799 3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2034532-39-1](/img/structure/B2959799.png)

3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

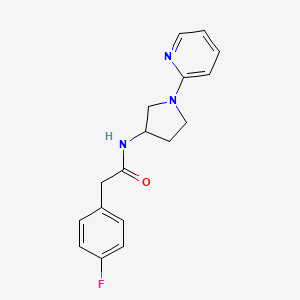

The compound “3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

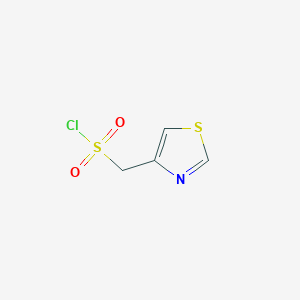

The chemical reactions involving these compounds are often studied using the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors . This approach allows for the assessment of the electrophilic and nucleophilic FF values, condensed to the particular k atoms of molecules .Scientific Research Applications

Synthesis and Biological Activity

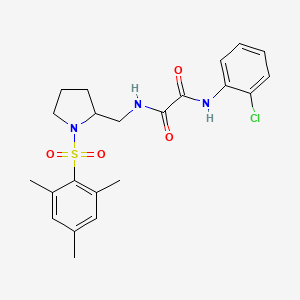

- A study by Hassan (2013) involved the synthesis of new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showing antimicrobial activity against various organisms, including E. coli and S. aureus (Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

- Ghorab et al. (2014) synthesized novel compounds incorporating pyrrole, pyrrolopyrimidine, and other moieties with benzenesulfonamide, showing potent inhibition against certain human carbonic anhydrase isoforms, which are relevant in cancer treatment (Ghorab et al., 2014).

Antiviral and Anticancer Properties

- Brzozowski (1998) reported on compounds with moderate to high anti-HIV and anticancer activity, showcasing the potential of sulfonamide derivatives in therapeutic applications (Brzozowski, 1998).

Heterocyclic Chemistry and Drug Synthesis

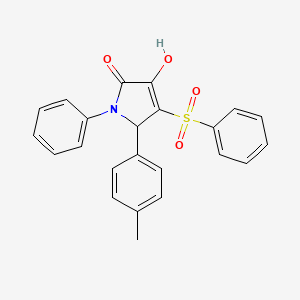

- Research by Ibrahim et al. (2011) on the acylation of heteroaromatic amines led to the synthesis of new classes of compounds like 1,2,3-Triazolo[4,5-b]pyridines, which are important in drug development (Ibrahim et al., 2011).

Antimicrobial and Pain Model Studies

- Lobo et al. (2015) synthesized a new series of compounds and tested them in a pathological pain model in mice, demonstrating anti-hyperalgesic and anti-edematogenic actions, which can be important for developing new pain management therapies (Lobo et al., 2015).

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic routes and the exploration of their potential pharmacological activities . Additionally, further studies could focus on the design and development of new target-oriented triazolopyrimidine-based drugs for the treatment of various diseases .

properties

IUPAC Name |

3,4-difluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N6O2S/c1-10-20-21-16-15(19-5-7-24(10)16)23-6-4-11(9-23)22-27(25,26)12-2-3-13(17)14(18)8-12/h2-3,5,7-8,11,22H,4,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUBYWBRBNAYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)

![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)

![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)

methanone oxime](/img/structure/B2959736.png)